molecular formula C23H21N3O3S B2601660 (Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324542-38-3

(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2601660
CAS No.: 324542-38-3
M. Wt: 419.5
InChI Key: NVQYMUOJTWCQAJ-PDGQHHTCSA-N
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Description

The compound “(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C23H21N3O3S . It is listed in the PubChem Compound Database .


Molecular Structure Analysis

The molecular structure of this compound can be found in the PubChem Compound Database . It provides a 3D conformer and 2D structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the PubChem Compound Database . It provides information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has shown the synthesis of thiazolo[3,2-a]pyrimidine derivatives through various reactions, displaying significant biological activities against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating potential as biocidal agents (Youssef et al., 2011). These compounds were transformed into related heterocyclic systems, showcasing excellent biocidal properties in some cases.
  • Another study focused on the synthesis of 3-substituted Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused Thiazolo derivatives, establishing their structures through spectral data (Ahmed, 2003). These compounds could offer a scaffold for further exploration of therapeutic agents.
  • Structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have been studied, highlighting insights into their conformational features which are crucial for understanding the interaction patterns that could influence biological activity (Nagarajaiah & Begum, 2014).

Antimicrobial and Antioxidant Properties

  • Novel synthesis approaches have been developed for thiazolopyrimidines, showing promising antimicrobial and antioxidant activities, which underscore their potential as candidates for developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).

Anticancer Activity

  • A series of thiazolo[3,2-a]pyridines prepared using a multicomponent reaction exhibited promising anticancer activity across a range of cancer cell lines, suggesting their potential utility in cancer therapy (Altuğ et al., 2011).

Properties

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-4-29-22(28)19-15(3)25-23-26(20(19)17-9-7-14(2)8-10-17)21(27)18(30-23)12-16-6-5-11-24-13-16/h5-13,20H,4H2,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQYMUOJTWCQAJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CN=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CN=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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